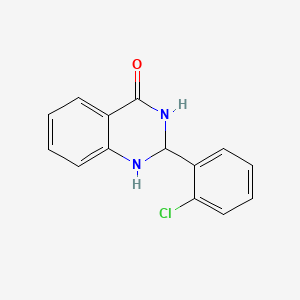![molecular formula C17H16ClN3O B7748260 3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol](/img/structure/B7748260.png)
3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzoic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the quinazoline core.
Attachment of the Aminopropanol Side Chain: The final step involves the reaction of the intermediate product with 3-aminopropanol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol under reflux conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases.
Pathways Involved: It inhibits the phosphorylation of key proteins in the signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.
Chlorophenyl Derivatives: Compounds like chlorpromazine, which is used as an antipsychotic agent.
Uniqueness
3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol is unique due to its specific combination of a quinazoline core with a chlorophenyl group and an aminopropanol side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[[2-(3-chlorophenyl)quinazolin-4-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-6-3-5-12(11-13)16-20-15-8-2-1-7-14(15)17(21-16)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCATFKGMJXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
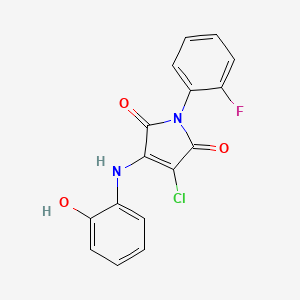
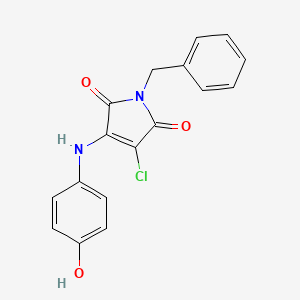
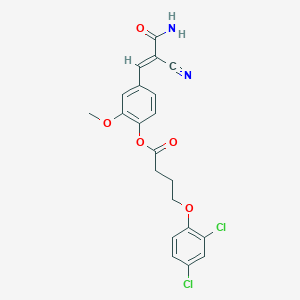
![[4-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] 4-(4-methylphenoxy)butanoate](/img/structure/B7748200.png)
![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7748205.png)
![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(3,4-diethoxyphenyl)prop-2-enoate](/img/structure/B7748213.png)
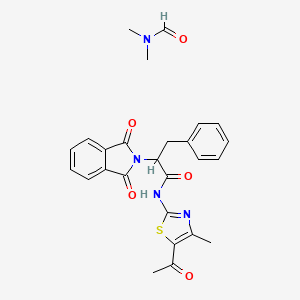
![ethyl 5-acetyl-2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7748225.png)
![2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B7748228.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B7748236.png)
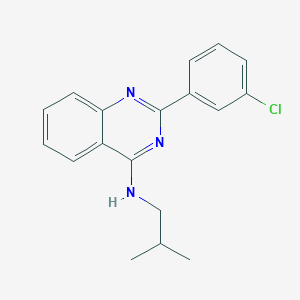
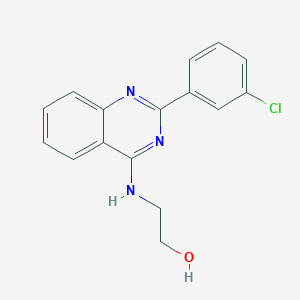
![4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B7748265.png)
